molecular formula C13H7F9N2O B5030315 3-(nonafluorobutyl)-1-phenyl-1H-pyrazol-5-ol CAS No. 96146-02-0

3-(nonafluorobutyl)-1-phenyl-1H-pyrazol-5-ol

Cat. No. B5030315
CAS RN: 96146-02-0
M. Wt: 378.19 g/mol
InChI Key: JXLHQLSGGWJTPW-UHFFFAOYSA-N
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Description

3-(nonafluorobutyl)-1-phenyl-1H-pyrazol-5-ol is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has unique properties that make it a valuable tool for studying various biochemical and physiological processes. In

Scientific Research Applications

Synthesis and Derivative Formation

  • Versatile Synthon for Derivative Preparation : 1-Phenyl-1H-pyrazol-3-ol serves as a versatile synthon for preparing various 1-phenyl-1H-pyrazole derivatives, including those substituted at C-3 and C-4 of the pyrazole nucleus and at the phenyl ring's para-position. This versatility is crucial in synthesizing diverse derivatives for different scientific applications (Arbačiauskienė et al., 2009).

  • Carbon-Carbon Bond Forming Reactions : The halogenated derivatives of 1-phenyl-1H-pyrazol-3-ol are used in palladium-catalyzed cross-coupling reactions to yield various substituted 1-phenyl-1H-pyrazoles. This application is significant in creating complex molecular structures for scientific research (Arbačiauskienė et al., 2009).

Tautomerism and Structural Studies

  • Tautomerism Investigation : The tautomerism of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one (related to 1-phenyl-1H-pyrazol-3-ol) has been studied, revealing insights into its structural dynamics. Such investigations are vital for understanding the behavior of these compounds in various solvents and conditions, which is essential for their application in scientific research (Arbačiauskienė et al., 2018).

Molecular Docking and Biological Evaluation

  • Synthesis and Molecular Docking : A series of multi-heterocyclic anti-bacterial drugs, including 3-(4-(tetrazol-1-yl)phenyl)-5-phenyl-1H-pyrazoles, were synthesized. These compounds underwent molecular docking studies to evaluate their potential as antibacterial agents. This application highlights the compound's relevance in developing new antibacterial drugs (Dhevaraj et al., 2019).

Antiviral and Antioxidant Activities

  • Antiviral Activity : Certain synthesized derivatives of 1H-pyrazol-5-ols, specifically 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols), have been evaluated for in vitro antiviral activity against peste des petits ruminant virus (PPRV), with one compound emerging as more potent than the standard drug ribavirin. This discovery is crucial in the search for new antiviral agents (Sujatha et al., 2009).

  • Antioxidant and Anticancer Activities : Synthesized derivatives of 4,4ʹ-(arylmethylene)bis(1H-pyrazol-5-ols) were evaluated for their radical scavenging activity and cytotoxic properties on colorectal carcinoma cells. These studies are significant for potential applications in cancer treatment and as antioxidants (Cadena-Cruz et al., 2021).

properties

IUPAC Name

5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F9N2O/c14-10(15,11(16,17)12(18,19)13(20,21)22)8-6-9(25)24(23-8)7-4-2-1-3-5-7/h1-6,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLHQLSGGWJTPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(N2)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F9N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00896243
Record name 3-(Nonafluorobutyl)-1-phenyl-1H-pyrazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00896243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

96146-02-0
Record name 3-(Nonafluorobutyl)-1-phenyl-1H-pyrazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00896243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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